(R)-Phanephos
Overview
Description
®-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane is a chiral diphosphine ligand known for its unique structural properties and high enantioselectivity. This compound is widely used in asymmetric catalysis, particularly in the synthesis of chiral molecules, making it a valuable tool in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane typically involves the reaction of [2.2]-paracyclophane with diphenylphosphine under specific conditions. One common method includes the use of a nickel catalyst, such as [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride, in an anhydrous solvent like dimethylformamide (DMF). The reaction is carried out under a nitrogen atmosphere at elevated temperatures to ensure the complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
®-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the phosphine form from its oxide.
Substitution: The diphenylphosphino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
®-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating the synthesis of chiral molecules with high enantioselectivity.
Biology: The compound is used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane involves its ability to coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The diphenylphosphino groups act as electron-donating ligands, stabilizing the metal center and facilitating the transfer of electrons during the catalytic cycle. This coordination enhances the reactivity and selectivity of the metal catalyst, leading to efficient and enantioselective transformations .
Comparison with Similar Compounds
Similar Compounds
®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): Another chiral diphosphine ligand known for its high enantioselectivity in asymmetric catalysis.
(S)-(-)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): The enantiomer of ®-(+)-BINAP, also used in asymmetric catalysis.
Uniqueness
®-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane is unique due to its rigid paracyclophane backbone, which provides a distinct spatial arrangement of the diphenylphosphino groups. This rigidity enhances the enantioselectivity of the ligand in catalytic reactions, making it a valuable tool in the synthesis of chiral molecules .
Properties
IUPAC Name |
(11-diphenylphosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)-diphenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H34P2/c1-5-13-35(14-6-1)41(36-15-7-2-8-16-36)39-29-31-21-25-33(39)27-23-32-22-26-34(28-24-31)40(30-32)42(37-17-9-3-10-18-37)38-19-11-4-12-20-38/h1-22,25-26,29-30H,23-24,27-28H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZZZILPVUYAFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(CCC3=C(C=C1C=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C=C2)P(C6=CC=CC=C6)C7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H34P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301045593 | |
Record name | (R)-Phanephos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301045593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
364732-88-7 | |
Record name | (R)-Phanephos | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=364732-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-Phanephos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301045593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-(-)-4,12-Bis(diphenylphosphino)-[2,2]-paracyclophane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the chiral nature of (R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane in its applications?
A1: (R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane's chirality is crucial because it allows the molecule to act as a chiral ligand. [] When coordinated to transition metals, it creates a chiral environment around the metal center. This chiral environment is essential for enantioselective catalysis, where one enantiomer of a product is preferentially formed over the other. This selectivity is highly valuable in various fields, including pharmaceuticals, where the desired biological activity often resides in a specific enantiomer.
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